molecular formula C14H14N2O3S2 B13366250 2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate

Cat. No.: B13366250
M. Wt: 322.4 g/mol
InChI Key: WXHPQHRFGQABLB-UHFFFAOYSA-N
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Description

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate is an organic compound that features a thiophene ring, a nicotinate moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate typically involves the condensation of thiophene derivatives with nicotinic acid derivatives. One common method includes the reaction of thiophene-2-carboxaldehyde with 2-aminoethyl nicotinate in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of microbial growth or reduction of inflammation through modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its combination of a thiophene ring and a nicotinate moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O3S2/c1-20-13-11(5-2-6-15-13)14(18)19-9-12(17)16-8-10-4-3-7-21-10/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

WXHPQHRFGQABLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CS2

solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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